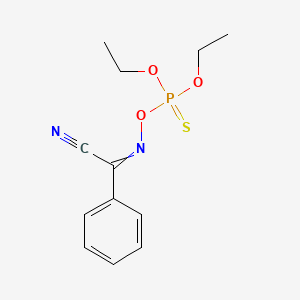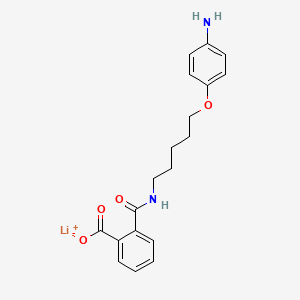
Picrotin
Übersicht
Beschreibung
Picrtin is a naturally occurring compound found in the fruit of the Anamirta cocculus plant, which is native to India and Southeast Asia. It is a part of the picrotoxin complex, which also includes picrotoxinin. Picrotoxin is known for its bitter taste and toxic properties, and it has been used historically as a stimulant and convulsant due to its interactions with the central nervous system .
Wissenschaftliche Forschungsanwendungen
Picrotin hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound wird als Forschungswerkzeug verwendet, um die Struktur und Funktion komplexer organischer Moleküle zu untersuchen.
Biologie: Es wird verwendet, um die Wirkmechanismen verschiedener Neurotransmitter und ihrer Rezeptoren zu untersuchen.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es den GABA-A-Rezeptorkanals blockiert. Dieser Rezeptor ist ein ligandengesteuerter Ionenkanal, der in erster Linie den Durchgang von Chloridionen durch die Zellmembran ermöglicht. Durch die Blockierung dieses Kanals verhindert this compound die Chloridionenpermeabilität und hemmt damit den hemmenden Einfluss auf das Zielneuron. Diese Wirkung führt zur Stimulation des zentralen Nervensystems .
Ähnliche Verbindungen:
Picrotoxinin: Ein weiterer Bestandteil des Picrotoxin-Komplexes, Picrotoxinin, ist aktiver als this compound und weist ähnliche toxische Eigenschaften auf.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner relativ geringeren Aktivität im Vergleich zu Picrotoxinin, was es weniger giftig macht. Diese Eigenschaft ermöglicht seine Verwendung in verschiedenen Forschungsanwendungen, bei denen eine weniger potente Verbindung erforderlich ist .
Wirkmechanismus
Target of Action
Picrotin primarily targets the GABA A receptors . These receptors are ligand-gated ion channels chiefly concerned with the passing of chloride ions across the cell membrane . They play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound acts as a noncompetitive antagonist at GABA A receptors . It directly antagonizes the GABA A receptor channel, preventing the permeability of the chloride ion channel . This action promotes an inhibitory influence on the target neuron .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By blocking the GABA A receptors, this compound inhibits the action of the inhibitory neurotransmitter GABA (gamma aminobutyric acid), leading to increased neuronal excitability .
Pharmacokinetics
It’s known that this compound is a component of picrotoxin, which has been found to hydrolyze quickly into picrotoxic acid and has a short in vivo half-life . It is moderately brain penetrant with a brain/plasma ratio of 0.3 .
Result of Action
The antagonistic action of this compound on GABA A receptors results in convulsant effects , as it blocks the inhibitory influence of GABA on neuronal activity . This can lead to increased neuronal excitability, potentially causing seizures and respiratory paralysis in high enough doses .
Biochemische Analyse
Biochemical Properties
Picrotin plays a significant role in biochemical reactions, particularly in its interaction with gamma-aminobutyric acid receptors. It acts as a noncompetitive antagonist at these receptors, which are ligand-gated ion channels responsible for the passage of chloride ions across the cell membrane. By blocking these channels, this compound inhibits the permeability of chloride ions, thereby exerting an inhibitory influence on target neurons . This interaction is crucial in understanding the compound’s convulsant properties and its potential therapeutic applications.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It primarily impacts neuronal cells by antagonizing gamma-aminobutyric acid receptors, leading to reduced chloride ion conductance. This action results in decreased inhibitory signaling, which can cause increased neuronal excitability and convulsions . Additionally, this compound’s influence on gamma-aminobutyric acid receptors affects cell signaling pathways, gene expression, and cellular metabolism, further highlighting its importance in neuropharmacological studies.
Molecular Mechanism
The molecular mechanism of this compound involves its direct antagonism of gamma-aminobutyric acid receptor channels. By binding to these receptors, this compound prevents the opening of chloride ion channels, thereby reducing chloride ion permeability. This inhibition leads to decreased conductance through the channel, affecting both the opening frequency and the mean open time of the channel .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound has a relatively short half-life and rapidly degrades into picrotoxic acid in plasma . This rapid degradation affects its stability and long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound’s convulsant effects can be observed shortly after administration, but these effects diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can induce mild convulsions, while higher doses can lead to severe seizures and even death . The threshold for these effects is dose-dependent, with significant toxic and adverse effects observed at high doses. These findings underscore the importance of careful dosage management in experimental and therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in metabolic pathways that include its rapid hydrolysis into picrotoxic acid. This metabolic conversion is facilitated by enzymes in the liver, which play a crucial role in the compound’s biotransformation and elimination . The interaction of this compound with these enzymes affects its metabolic flux and the levels of metabolites in the body, influencing its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with plasma proteins and other binding proteins. It has a moderate brain penetration, with a brain-to-plasma ratio of approximately 0.3 . This distribution is essential for its pharmacological effects, particularly its action on neuronal cells. The compound’s transport and accumulation are influenced by its binding affinity to plasma proteins and its rapid degradation in plasma.
Subcellular Localization
This compound’s subcellular localization is primarily associated with its interaction with gamma-aminobutyric acid receptors on the cell membrane. This localization is critical for its inhibitory effects on chloride ion channels and its overall impact on neuronal excitability . The compound’s activity and function are closely tied to its presence at these receptor sites, highlighting the importance of its subcellular distribution in understanding its biochemical and pharmacological properties.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Picrotin kann auf verschiedene Weise synthetisiert werden, wobei eine Methode die Verwendung von Carvon als stereochemischem Template beinhaltet. Der Syntheseprozess umfasst die Bildung eines polycyclischen Kerns, gefolgt von der Manipulation der Oxidationsstufen wichtiger Kohlenstoffatome. Diese Methode ermöglicht die stereoselektive Herstellung von this compound .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion aus den getrockneten Früchten von Anamirta cocculus. Der Extraktionsprozess umfasst die Kristallisation aus Wasser, wodurch Picrotoxin isoliert wird, eine äquimolare Mischung aus this compound und Picrotoxinin .
Analyse Chemischer Reaktionen
Reaktionstypen: Picrotin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Verbindung für verschiedene Anwendungen zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um this compound zu oxidieren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet, um this compound zu reduzieren.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcyanid durchgeführt werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von Picrotoxinin führen, während die Reduktion verschiedene reduzierte Derivate liefern kann .
Vergleich Mit ähnlichen Verbindungen
Picrotoxinin: Another component of the picrotoxin complex, picrotoxinin is more active than picrotin and has similar toxic properties.
Uniqueness of this compound: this compound is unique in its relatively lower activity compared to picrotoxinin, making it less toxic. This property allows for its use in various research applications where a less potent compound is required .
Eigenschaften
IUPAC Name |
(1R,3R,5S,8S,9R,12S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O7/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9/h5-9,18-19H,4H2,1-3H3/t5-,6+,7-,8-,9-,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEFFICCPKWYML-QCGISDTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H]3[C@H]4[C@H]([C@@H]([C@@]1(C[C@@H]5[C@]2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274161 | |
| Record name | Picrotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21416-53-5 | |
| Record name | Picrotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21416-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picrotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picrotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PICROTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U06Z6QD7N2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Picrotin?
A1: this compound primarily targets glycine receptors (GlyRs) [, , , , , , , ]. These receptors are ligand-gated chloride channels found in the central nervous system, playing a crucial role in inhibitory neurotransmission.
Q2: How does this compound interact with GlyRs?
A2: this compound acts as an antagonist at GlyRs, meaning it inhibits their function [, , , , , , , ]. It binds to a site within the receptor's pore, blocking the flow of chloride ions that would normally occur upon glycine binding [, ].
Q3: Is this compound's antagonism of GlyRs use-dependent?
A3: Unlike its effect on some other receptors like GABAA receptors, this compound antagonism of the α1 homomeric GlyR is not use-dependent [, ]. This means its blocking action is not influenced by prior receptor activation.
Q4: Does this compound discriminate between different GlyR subtypes?
A4: Yes, research indicates that this compound exhibits some subtype selectivity. While it effectively inhibits α1 homomeric GlyRs, it shows reduced potency at α2 and α3 homomeric GlyRs, similar to its action on most GABAA receptors [].
Q5: How does the presence of the β subunit in GlyRs affect this compound's action?
A5: Interestingly, incorporating the β subunit into GlyRs reduces this compound's inhibitory potency []. This suggests that the β subunit influences the conformation of the this compound binding site, affecting its interaction with the receptor.
Q6: Does this compound interact with any other receptors besides GlyRs?
A6: While this compound is generally considered a selective GlyR antagonist, some studies suggest a potential interaction with GABAA receptors, albeit with lower potency compared to GlyRs [, ].
Q7: What is the molecular formula and weight of this compound?
A7: this compound's molecular formula is C15H18O7, and its molecular weight is 310.3 g/mol [, ].
Q8: How does this compound's structure differ from Picrotoxinin?
A8: this compound and Picrotoxinin share a core structure but differ in one key aspect. This compound possesses a dimethylmethanol group, while Picrotoxinin has an isopropenyl group at the same position []. This subtle difference significantly impacts their pharmacological properties.
Q9: What is known about the stability of this compound under various conditions?
A9: Research suggests that this compound is stable during yogurt manufacture and storage, even after pasteurization at 85°C for 30 minutes []. This indicates potential stability under certain food processing conditions.
Q10: Does this compound exhibit any catalytic properties?
A10: Current research primarily focuses on this compound's interaction with GlyRs. There is limited information available regarding any inherent catalytic properties of the molecule.
Q11: Have computational methods been employed to study this compound?
A11: Yes, Nuclear Overhauser Effect Spectroscopy (NOESY) and molecular modeling have been used to determine the conformation of this compound in solution []. This technique provides valuable insights into its three-dimensional structure and potential interactions with target proteins.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




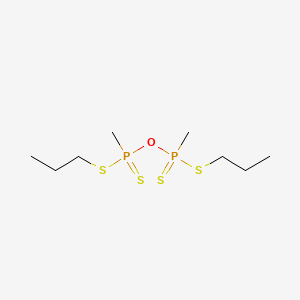
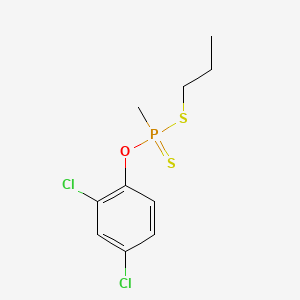
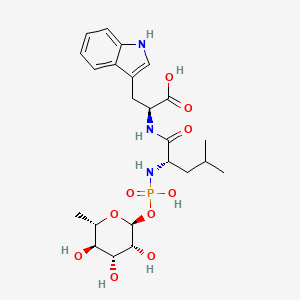
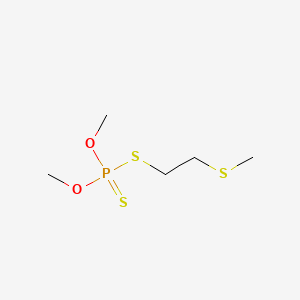

![2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-](/img/structure/B1677728.png)
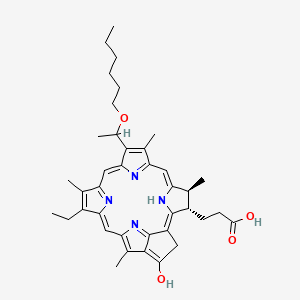
![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)

